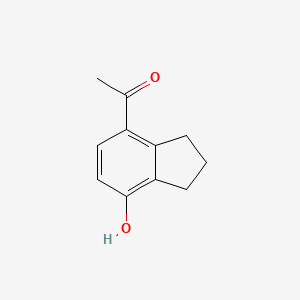
1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone, also known as HDE, is a pharmaceutical compound . It has a CAS Number of 28179-01-3 and a molecular weight of 176.22 .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in dichloromethane at 0 - 25℃ for 0.5 hours . The reaction was complete after 30 minutes and the product was obtained after concentration in vacuum .Molecular Structure Analysis
The molecular formula of this compound is C11H12O2 . The InChI code is 1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The Log Po/w values range from 1.64 to 2.91 . The water solubility is 0.182 mg/ml .Applications De Recherche Scientifique
Photoremovable Protecting Groups
A novel application of related chemical structures involves the development of new photoremovable protecting groups for carboxylic acids, as introduced by Walters N. Atemnkeng et al. (2003). This research highlights the potential of compounds like 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) in protecting various carboxylic acids. Upon photolysis, these protected compounds release the acid with high efficiency, showcasing the versatility of such structures in synthetic chemistry (Walters N. Atemnkeng et al., 2003).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds with similar backbones have been extensively studied, indicating the importance of such structures in medicinal chemistry. For instance, the antimicrobial activities of certain derivatives have been evaluated, showing significant potential due to the presence of specific substituents, such as chlorine, on the main nucleus. This research underscores the relevance of structural modifications in enhancing biological activity and provides a basis for further exploration in drug development (V. - et al., 2022).
Fluorescent Probes for Biological Applications
The development of BODIPY-based fluorescent probes for selective detection of biological molecules, such as hydrogen sulfide (H2S), showcases another application of related chemical structures. These probes, derived from starting materials like 1-(2-Hydroxyphenyl)ethanone, exhibit high selectivity and sensitivity towards H2S, demonstrating their potential for studying biological systems. Such research highlights the innovative use of these compounds in creating tools for biomedical research and diagnostics (T. Fang et al., 2019).
Electrochemical Synthesis
Research by D. Nematollahi and A. Amani (2011) explores the electrochemical oxidation of similar structures, leading to the development of new phenylpiperazine derivatives. This work demonstrates the versatility of these compounds in facilitating novel synthetic routes, emphasizing the importance of electrochemical methods in organic synthesis. The findings contribute to the advancement of green chemistry by providing environmentally friendly and efficient synthetic strategies (D. Nematollahi & A. Amani, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTUFNNONHACBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCC2=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)
![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)

![2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2738385.png)
![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)


![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)
![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)